

# Long-Term Cardiovascular Effects of Milrinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Milrinone, a phosphodiesterase 3 (PDE3) inhibitor, possesses potent inotropic and vasodilatory properties, leading to its use in the short-term management of acute decompensated heart failure. However, its long-term effects on the cardiovascular system have been a subject of intense investigation and debate. This technical guide provides an in-depth analysis of the enduring cardiovascular consequences of milrinone administration, drawing upon key clinical trials and preclinical studies. It summarizes quantitative data on clinical outcomes, details experimental protocols for assessing cardiovascular responses, and visually represents the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

## Introduction

**Milrinone** exerts its therapeutic effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular smooth muscle.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates the effects of beta-adrenergic receptor stimulation.[1] The downstream consequences are enhanced cardiac contractility (inotropy) and systemic vasodilation, resulting in reduced cardiac afterload.[1] While these acute hemodynamic benefits are well-established, the translation of



these effects into long-term clinical improvement has been challenged by significant safety concerns, most notably an increase in mortality observed in pivotal clinical trials.

# Quantitative Data on Long-Term Cardiovascular Outcomes

The long-term administration of **milrinone** has been evaluated in various clinical settings, with outcomes differing significantly between oral and intravenous routes of administration, as well as patient populations.

### **Oral Milrinone in Chronic Heart Failure**

The Prospective Randomized **Milrinone** Survival Evaluation (PROMISE) trial stands as a landmark study in this domain. It unequivocally demonstrated a detrimental effect of long-term oral **milrinone** in patients with severe chronic heart failure.

| Outcome                     | Milrinone<br>Group (n=561) | Placebo Group<br>(n=527) | Relative Risk<br>(95% CI) | P-value |
|-----------------------------|----------------------------|--------------------------|---------------------------|---------|
| All-Cause<br>Mortality      | 30% (168<br>deaths)        | 24% (127<br>deaths)      | 1.28 (1.01 - 1.61)        | 0.038   |
| Cardiovascular<br>Mortality | -                          | -                        | 1.34 (1.06 - 1.69)        | 0.016   |
| Hospitalizations            | 44%                        | 39%                      | -                         | 0.041   |
| Withdrawal from<br>Therapy  | 12.7%                      | 8.7%                     | -                         | 0.041   |
| Hypotension                 | -                          | -                        | -                         | 0.006   |
| Syncope                     | -                          | -                        | -                         | 0.002   |

Table 1: Key Outcomes from the PROMISE Trial.[2][3][4]

The adverse effects of oral **milrinone** were most pronounced in patients with New York Heart Association (NYHA) class IV heart failure, who experienced a 53% increase in mortality.[2][4]



## Intravenous Milrinone as a Bridge to Transplantation

In contrast to the findings with oral administration, long-term continuous intravenous **milrinone** has been utilized as a palliative measure and as a bridge to heart transplantation in patients with end-stage heart failure.

| Study                             | Patient Population                        | Duration of<br>Therapy | Key Findings                                                                                                                                                            |
|-----------------------------------|-------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Shringi et al.<br>(Retrospective) | 90 patients with advanced heart failure   | ≥ 3 months             | Improved cardiac index (1.86 to 2.25, p<0.001), improved NYHA class (3.32 to 2.76, p<0.0001), decreased hospital days in the 6-month cohort (9.40 vs 4.12, p<0.001).[5] |
| Lee et al.<br>(Retrospective)     | 150 adults listed for<br>heart transplant | ≥ 30 days              | 78% successful bridge to transplant or recovery. Factors associated with failure included male sex, no ICD, and lack of guideline-directed medical therapy.[6]          |
| Observational Trial<br>(n=71)     | Inotrope-dependent<br>patients            | Up to 8 weeks          | Low incidence of adverse cardiac (7%) and non-cardiac (4%) events. 68% successfully bridged to heart transplantation.[7][8]                                             |

Table 2: Outcomes of Long-Term Intravenous **Milrinone** Therapy.



These studies suggest that in a carefully selected and monitored population awaiting definitive treatment, long-term intravenous **milrinone** can provide hemodynamic support with an acceptable safety profile.[5][6][7][8]

# Experimental Protocols The PROMISE Trial: A Pivotal Clinical Study

Objective: To determine the effect of long-term oral **milrinone** therapy on the survival of patients with severe chronic heart failure.[2]

#### Methodology:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][9]
- Patient Population: 1,088 patients with severe chronic heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less.[2][9] Patients were required to be on stable conventional therapy with digoxin, diuretics, and an ACE inhibitor for at least two weeks.[9]
- Intervention: Patients were randomly assigned to receive either oral **milrinone** (40 mg daily, which could be titrated) or a matching placebo.[2][9]
- Primary Endpoint: All-cause mortality.[2]
- Secondary Endpoints: Cardiovascular mortality, hospitalizations for worsening heart failure, and adverse events.[2]
- Follow-up: The median follow-up period was 6.1 months.[9]

## **Preclinical Assessment of Cardiac Remodeling**

Objective: To evaluate the effect of chronic **milrinone** administration on cardiac remodeling in an animal model of myocardial infarction.

#### Methodology:

 Animal Model: Myocardial infarction is induced in rodents (e.g., rats or mice) by permanent ligation of the left anterior descending coronary artery.[10][11]



- Treatment Groups:
  - Sham-operated control group.
  - Myocardial infarction (MI) + Vehicle control group.
  - Myocardial infarction (MI) + Milrinone-treated group.
- Drug Administration: Milrinone is administered continuously via osmotic mini-pumps or in drinking water for a specified duration (e.g., several weeks to months).
- Assessment of Cardiac Function and Remodeling:
  - Echocardiography: Serial echocardiograms are performed to measure left ventricular dimensions (LVIDd, LVIDs), wall thickness, and ejection fraction to assess changes in cardiac geometry and function over time.[11]
  - Hemodynamic Measurements: Invasive hemodynamic parameters are measured, including left ventricular end-diastolic pressure (LVEDP), systolic pressure, and dP/dt max and min.[10]
  - Histological Analysis: Hearts are excised, fixed, and sectioned. Staining with Masson's trichrome or Picrosirius red is used to quantify the infarct size, fibrosis, and collagen deposition.[11] Myocyte cross-sectional area is measured to assess hypertrophy.
  - Molecular Analysis: Gene and protein expression of markers for hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, III), and inflammation are quantified using techniques such as qRT-PCR and Western blotting.

# Signaling Pathways and Experimental Workflows Milrinone Signaling Pathway in Cardiomyocytes





Click to download full resolution via product page

Caption: **Milrinone** inhibits PDE3, leading to increased cAMP and PKA activation, which enhances myocardial contractility and relaxation.

# **Experimental Workflow for Preclinical Cardiac Remodeling Study**





Click to download full resolution via product page

Caption: Workflow for assessing **milrinone**'s effect on cardiac remodeling in a preclinical model.



## **Logical Relationship of Milrinone's Effects**



Click to download full resolution via product page

Caption: Relationship between milrinone's mechanism and its divergent long-term outcomes.

### Conclusion

The long-term cardiovascular effects of **milrinone** are complex and context-dependent. While the PROMISE trial firmly established the harm of long-term oral **milrinone** in chronic heart



failure, continuous intravenous infusion has found a niche as a bridge to transplantation in endstage disease. The disparate outcomes underscore the critical importance of patient selection, route of administration, and therapeutic goals when considering the use of potent inodilators. For drug development professionals, the story of **milrinone** serves as a crucial case study on the potential disconnect between acute hemodynamic benefits and long-term clinical outcomes. Future research should continue to explore the nuanced molecular mechanisms underlying both the beneficial and detrimental effects of PDE3 inhibition to inform the development of safer and more effective cardiovascular therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. picmonic.com [picmonic.com]
- 2. The Effects of Oral Milrinone on Mortality in Severe Chronic Heart failure American College of Cardiology [acc.org]
- 3. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Milrinone-Induced Pharmacological Preconditioning in Cardioprotection: Hints for a Role of Mitochondrial Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of long-term therapy with milrinone and the effects of milrinone withdrawal PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and clinical utility of long-term intravenous milrinone in advanced heart failure -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oral milrinone on mortality in severe chronic heart failure. The PROMISE Study Research Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Milrinone effects on cardiac mitochondria, hemodynamics, and death in catecholamineinfused rats - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Long-Term Cardiovascular Effects of Milrinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677136#long-term-effects-of-milrinone-on-cardiovascular-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com